

# Molecular formula and weight of 1-Butylcyclobutanol

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## Compound of Interest

Compound Name: 1-Butylcyclobutanol

Cat. No.: B13815066

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## In-Depth Technical Guide: 1-Butylcyclobutanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Butylcyclobutanol**, detailing its chemical properties, a robust synthesis protocol, and methods for its analysis. While specific biological activities and signaling pathways for **1-Butylcyclobutanol** are not extensively documented in publicly available literature, this guide also explores the broader context of cyclobutane derivatives in medicinal chemistry to highlight its potential areas of interest for further research.

## Core Data Presentation

All quantitative data for **1-Butylcyclobutanol** is summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O	[1]
Molecular Weight	128.21 g/mol	[1]
CAS Number	20434-34-8	[1]
Appearance	Presumed to be a liquid at room temperature	
Boiling Point	Not specified	
Density	Not specified	
Solubility	Expected to be soluble in organic solvents	

## Synthesis of 1-Butylcyclobutanol via Grignard Reaction

The synthesis of **1-Butylcyclobutanol** can be effectively achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This involves the reaction of a butyl Grignard reagent (butylmagnesium bromide) with cyclobutanone.

### Experimental Protocol

Materials:

- Magnesium turnings
- 1-Bromobutane
- Cyclobutanone
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)

- Hydrochloric acid (HCl), dilute
- Standard glassware for anhydrous reactions (three-neck round-bottom flask, reflux condenser, dropping funnel, drying tubes)
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

#### Part A: Preparation of Butylmagnesium Bromide (Grignard Reagent)

- **Apparatus Setup:** Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Fit the condenser and the dropping funnel with drying tubes containing calcium chloride to protect the reaction from atmospheric moisture.
- **Initiation:** Place magnesium turnings in the flask and add a small amount of anhydrous diethyl ether to cover the magnesium. Prepare a solution of 1-bromobutane in anhydrous diethyl ether in the dropping funnel.
- **Grignard Formation:** Add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and bubbling is observed. Gentle warming or the addition of a small crystal of iodine can be used as an initiator if the reaction does not start spontaneously. Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.<sup>[2]</sup> After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be gray and cloudy.<sup>[2]</sup>

#### Part B: Reaction with Cyclobutanone

- **Addition of Ketone:** Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve cyclobutanone in anhydrous diethyl ether and add this solution to the dropping funnel. Add the cyclobutanone solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.

- **Reaction Completion:** After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

#### Part C: Work-up and Purification

- **Quenching:** Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This step hydrolyzes the magnesium alkoxide intermediate and neutralizes any unreacted Grignard reagent.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
- **Washing and Drying:** Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Solvent Removal and Purification:** Filter to remove the drying agent and remove the diethyl ether by rotary evaporation. The crude **1-Butylcyclobutanol** can then be purified by vacuum distillation.

## Analytical Characterization

The identity and purity of the synthesized **1-Butylcyclobutanol** should be confirmed using standard analytical techniques:

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique is ideal for assessing the purity of the compound and confirming its molecular weight. The mass spectrum of **1-Butylcyclobutanol** is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are crucial for confirming the structure of the molecule. The  $^1\text{H}$  NMR spectrum will show characteristic signals for the butyl group protons and the cyclobutane ring protons. The  $^{13}\text{C}$  NMR spectrum will show distinct peaks for each of the carbon atoms in the molecule.

## Biological Significance and Potential Applications

While no specific biological activities or involvement in signaling pathways have been documented for **1-Butylcyclobutanol**, the broader class of cyclobutane-containing molecules is of significant interest in medicinal chemistry and drug discovery. The cyclobutane ring is a valuable structural motif that can:

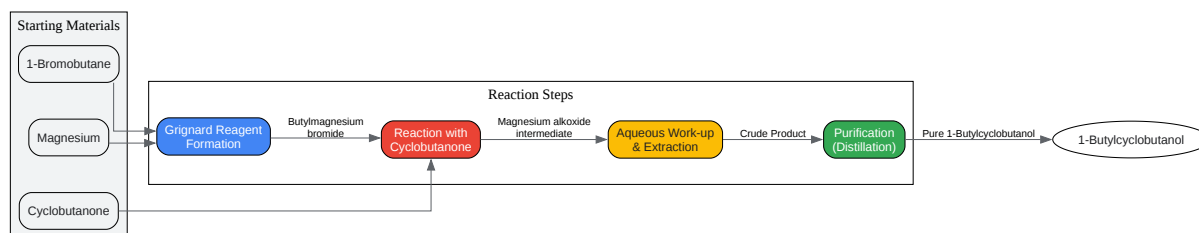
- Serve as a rigid scaffold: The constrained nature of the cyclobutane ring can help to lock a molecule into a specific conformation, which can be advantageous for binding to biological targets with high affinity and selectivity.
- Improve metabolic stability: The replacement of more metabolically labile groups with a cyclobutane ring has been shown to improve the pharmacokinetic properties of drug candidates.
- Provide novel intellectual property: The incorporation of a cyclobutane moiety can lead to novel chemical entities with unique pharmacological profiles.

Cyclobutanol derivatives have been explored for a range of therapeutic applications, including as potential anti-cancer agents. Given these trends, **1-Butylcyclobutanol** could serve as a valuable building block for the synthesis of more complex molecules with potential biological activity. Further research is warranted to explore the pharmacological profile of this and related simple alkylcyclobutanols.

## Visualizations

### Synthesis Workflow of 1-Butylcyclobutanol

The following diagram illustrates the key steps in the synthesis of **1-Butylcyclobutanol** via the Grignard reaction.



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Caption: Workflow for the synthesis of **1-Butylcyclobutanol**.

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## References

- 1. 1-Butylcyclobutanol | C<sub>8</sub>H<sub>16</sub>O | CID 547007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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